molecular formula C11H9N3O4 B3276487 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid CAS No. 64299-23-6

4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B3276487
CAS No.: 64299-23-6
M. Wt: 247.21 g/mol
InChI Key: NREUJEOSWRVHNA-UHFFFAOYSA-N
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Description

4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a phenyl group, and two carboxylic acid groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid typically involves the reaction of hydrazines with 1,3-diketones in the presence of suitable catalysts. One common method includes the use of ethylene glycol as a solvent, where hydrazines react with 1,3-diketones at room temperature to form the pyrazole ring . The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then cyclized to form the pyrazole ring. The final product is purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

  • 3-Amino-5-phenyl-1H-pyrazole-4-carboxylic acid
  • 4-Amino-1H-pyrazole-3,5-dicarboxylic acid
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Comparison: 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a different set of interactions with molecular targets, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-amino-1-phenylpyrazole-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c12-7-8(10(15)16)13-14(9(7)11(17)18)6-4-2-1-3-5-6/h1-5H,12H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREUJEOSWRVHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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